9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene
Overview
Description
9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
Target of Action
It is commonly used as a hole transport material in organic light-emitting diodes (oled) devices .
Mode of Action
The mode of action of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is related to its fluorescent properties. It is used in the manufacture of OLED and organic photovoltaic (OPV) devices . The compound’s fluorescent properties make it an ideal luminescent material .
Biochemical Pathways
Its use in oled and opv devices suggests it plays a role in the pathways related to light emission and energy conversion .
Pharmacokinetics
Its solubility and storage conditions suggest that it may have specific requirements for bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily observed in its application in OLED and OPV devices. Its fluorescent properties contribute to the light emission in these devices .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, its storage conditions require protection from light, suggesting that light exposure may affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene typically involves a multi-step organic synthesis process. One common method includes the nucleophilic substitution reaction of 1-naphthyl-9,9-dihalide with 2,7-bisaminofluorene . The reaction conditions often require the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic assays.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis[N-(1-naphthyl)anilino]-9,9’-spirobi[9H-fluorene]
- 9,10-Bis[N-(2-naphthyl)anilino]anthracene
Uniqueness
Compared to similar compounds, 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is unique due to its specific structural configuration, which provides enhanced stability and efficiency in optoelectronic applications. Its dimethyl substitution at the 9,9-position of the fluorene core contributes to its superior performance in OLEDs and other devices .
Properties
IUPAC Name |
9,9-dimethyl-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H36N2/c1-47(2)43-31-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)27-29-41(43)42-30-28-38(32-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEQVQJWXVHKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609580 | |
Record name | 9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222319-05-3 | |
Record name | 9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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